2-((4-ethoxyphenyl)amino)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide
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Description
2-((4-ethoxyphenyl)amino)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide, also known as ETCT, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. In
Scientific Research Applications
Synthesis Applications in Drug Development
The synthesis of 2-aminothiazole-5-carbamides, which are structurally related to the compound , has been optimized for applications in anti-cancer drug synthesis, such as dasatinib. This highlights the potential utility of such compounds in medicinal chemistry for the development of therapies targeting cancer (Chen et al., 2009).
Potential Antimicrobial and Antifungal Activities
Novel thiazolidine-2,4-dione carboxamide and amino acid derivatives have shown antimicrobial and antifungal activity against various pathogens, indicating the potential for thiazole derivatives to be developed as new antimicrobial agents (Alhameed et al., 2019).
Anti-inflammatory and Analgesic Agents
Research has also been conducted on benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural products for their anti-inflammatory and analgesic activities. These compounds, including thiazole derivatives, demonstrated significant potential as COX-2 inhibitors, offering a pathway for the development of new anti-inflammatory drugs (Abu‐Hashem et al., 2020).
Antioxidant Properties
Lignan conjugates synthesized involving thiazole derivatives have shown notable antioxidant properties, further underscoring the versatility of these compounds in pharmaceutical research and potential therapeutic applications (Raghavendra et al., 2016).
Synthesis of Antibiotics
The total synthesis of the thiopeptide antibiotic amythiamicin D, involving thiazole units, illustrates the critical role of such derivatives in the creation of antibiotics with activity against resistant strains like MRSA. This showcases the compound's relevance in addressing global antimicrobial resistance challenges (Hughes et al., 2005).
properties
IUPAC Name |
2-(4-ethoxyanilino)-N-(thiophen-2-ylmethyl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S2/c1-2-22-13-7-5-12(6-8-13)19-17-20-15(11-24-17)16(21)18-10-14-4-3-9-23-14/h3-9,11H,2,10H2,1H3,(H,18,21)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUDKZSHSDSSDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NCC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-ethoxyphenyl)amino)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide |
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